5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone
Description
Chemical Structure and Synthesis 5-(4-Chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone (CAS: 76849-87-1) is a pyrazinone derivative featuring a 2(1H)-pyrazinone core substituted at positions N-1 (hydroxy), C-3 (methyl), and C-5 (4-chlorophenyl) (Fig. 1).
The synthesis of such derivatives often involves palladium-catalyzed cross-coupling reactions, as exemplified by the incorporation of aryl groups at C-5 using Suzuki-Miyaura couplings (e.g., 3,5-dihalo-2(1H)-pyrazinone intermediates) . Substituents at N-1 and C-3 are typically introduced via base-mediated reactions or condensations with amines or alkylating agents .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-hydroxy-3-methylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-11(15)14(16)6-10(13-7)8-2-4-9(12)5-3-8/h2-6,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBTZRYUQXQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN(C1=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with methylhydrazine to form an intermediate, which is then cyclized to produce the desired pyrazinone compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrazinone ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-(4-chlorophenyl)-3-methyl-2(1H)-pyrazinone-1-one.
Reduction: Formation of reduced derivatives of the pyrazinone ring.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations:
- Fungicidal Activity : DuPont’s derivatives (e.g., 63a–d) demonstrate that bulky substituents at C-6 (e.g., 2,4,6-trisubstituted phenyl) and N-1 (branched alkyl) enhance antifungal properties .
- Antiviral Potential: Sandström’s analogues with achiral substituents (e.g., sec-butyl) inhibit hepatitis C virus NS3 protease by mimicking peptide backbone interactions .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: BMS-764459, a CRF1R antagonist based on a pyrazinone scaffold, highlights the importance of fluorinated substituents in improving metabolic profiles .
- PET Radioligands: Fluorinated pyrazinone derivatives are explored for positron emission tomography (PET) imaging due to their favorable pharmacokinetics .
Critical Discussion of Structural-Activity Relationships (SAR)
- N-1 Substitution : Hydroxy or branched alkyl groups at N-1 enhance solubility and modulate receptor interactions. For example, DuPont’s fungicides require branched alkyl groups for optimal activity .
- C-5 Aryl Groups: Electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) at C-5 improve stability and bioactivity. The 4-chlorophenyl group in the target compound may confer resistance to oxidative metabolism .
- C-3 Flexibility : Methyl groups (as in the target compound) or pyrazole rings (DuPont derivatives) at C-3 balance steric effects and electronic properties for target engagement .
Biological Activity
5-(4-chlorophenyl)-1-hydroxy-3-methyl-2(1H)-pyrazinone is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure comprising a pyrazinone ring substituted with a 4-chlorophenyl group, a hydroxyl group, and a methyl group, which contribute to its distinct chemical properties and biological effects.
- Molecular Formula : C11H9ClN2O2
- Molecular Weight : 236.65 g/mol
- CAS Number : 400087-78-7
The biological activity of this compound has been investigated primarily in relation to its antileishmanial and antimalarial properties. The compound is believed to disrupt essential biochemical pathways in target pathogens such as Leishmania aethiopica and Plasmodium berghei by interacting with specific molecular targets. This interaction can inhibit critical enzymes or metabolic processes, leading to pathogen death and demonstrating the compound's therapeutic potential .
Pharmacokinetics
In silico studies suggest that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good absorption, metabolism, and the ability to cross the blood-brain barrier. This characteristic enhances its potential for therapeutic applications in treating central nervous system infections .
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties, potentially making it effective against various bacterial strains. The specific mechanisms by which it exerts these effects are still under investigation but may involve enzyme inhibition or disruption of microbial cell wall synthesis .
Case Studies and Experimental Data
Several studies have evaluated the efficacy of this compound against pathogenic organisms:
These findings highlight the compound's potential as a lead candidate for further drug development targeting parasitic infections.
Synthesis and Preparation
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors like 4-chlorobenzoyl chloride and methylhydrazine under controlled conditions. The reaction conditions often include solvents such as dichloromethane or ethanol, with catalysts like triethylamine to facilitate the cyclization process .
Applications in Scientific Research
This compound has several promising applications:
- Medicinal Chemistry : Investigated as a potential therapeutic agent for treating leishmaniasis and malaria.
- Antimicrobial Research : Explored for its broad-spectrum antimicrobial properties.
- Pharmaceutical Development : Used as a building block for synthesizing more complex heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
